molecular formula C22H20N2O2S B2709448 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034519-15-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2709448
CAS RN: 2034519-15-6
M. Wt: 376.47
InChI Key: AMEVRPTYLHUULO-UHFFFAOYSA-N
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Description

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound that is part of a series of benzo[b]thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves several steps. The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a precursor to the target compound, involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate . This is followed by several other steps to obtain the final product .


Molecular Structure Analysis

The molecular structure of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” is complex, with several functional groups. The proposed binding mode of similar compounds with proteins shows that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction are formed between the agonist and the protein .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” are complex and involve several steps . These reactions include condensation reactions and reactions involving the use of ultrasound irradiation .

Scientific Research Applications

Camps Cyclization and Heterocyclic Synthesis

Research demonstrates the utility of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides in producing high-yield heterocyclic compounds through Camps cyclization. This process is significant for synthesizing various quinolin-4(1H)-ones, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing (Mochalov et al., 2016).

Synthesis of Constrained ACC Derivatives

Another study highlights the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems via a unique cyclopropanation process. This method has implications for developing novel organic compounds with potential applications in drug discovery and materials science (Szakonyi et al., 2002).

Formation of Heterocyclic Carboxamides

The creation of heterocyclic analogues to explore potential antipsychotic agents showcases the broader applicability of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide. These analogues were tested for their binding affinity to dopamine and serotonin receptors, an essential step in the development of new psychiatric medications (Norman et al., 1996).

Structural Characterization

Structural studies of closely related compounds provide insights into the molecular configuration, interactions, and potential for creating novel materials with specific properties. For instance, the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide offers valuable information on molecular packing and stability, which can be applied to the design of new compounds (Abbasi et al., 2011).

Antimicrobial Studies

Synthesis and antimicrobial activity studies of related fluoroquinolone-based compounds highlight the potential for developing new antibacterial and antifungal agents. This research underscores the importance of structural modification in enhancing the biological activity of organic compounds (Patel & Patel, 2010).

Future Directions

The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, they could be studied for their potential antitumor efficacy .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(20-12-16-3-1-2-4-19(16)27-20)23-18-8-7-14-9-10-24(13-17(14)11-18)22(26)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEVRPTYLHUULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide

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